molecular formula C21H18N4O3S B2817327 1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline CAS No. 844861-99-0

1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline

Cat. No.: B2817327
CAS No.: 844861-99-0
M. Wt: 406.46
InChI Key: QRARHIHTCLJIEJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a phenyl group (a six-membered aromatic ring), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and an imidazo[4,5-b]quinoxaline group, which is a polycyclic aromatic compound containing nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic rings (furan and phenyl) would contribute to the compound’s stability and could participate in π-π stacking interactions. The sulfonyl group is polar and could form hydrogen bonds with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could make the compound more polar and therefore more soluble in polar solvents .

Scientific Research Applications

Synthesis and Electrophilic Substitution Reactions

Research on similar quinoxaline derivatives demonstrates their synthesis through reactions like the Weidenhagen reaction, with subsequent electrophilic substitution reactions. These processes allow for the modification of quinoxaline compounds to achieve desired properties or functionalities, which can be crucial in drug development and other applications in organic chemistry (Aleksandrov et al., 2011).

Antimycobacterial Activity

Quinoxaline derivatives, including those synthesized via Povarov reaction, have been evaluated for their antimycobacterial activity, showing potential as antitubercular agents. Such studies highlight the importance of quinoxaline compounds in developing new treatments for tuberculosis (Kantevari et al., 2011).

Antimicrobial and Larvicidal Activities

Imidazole derivatives synthesized through Mannich base method and Cu(II) catalysis have shown significant antimicrobial and larvicidal activities. These findings suggest the potential of quinoxaline and imidazole derivatives in developing new antimicrobial agents and pesticides (Alaklab et al., 2017).

Synthesis of Sulfonylated Derivatives

Research on the synthesis of sulfonylated furans or imidazo[1,2-a]pyridines through a three-component, domino reaction provides a new strategy for preparing these derivatives. Such methodologies are vital for creating compounds with varied biological activities and potential applications in drug development (Cui et al., 2018).

Catalysis and Green Synthesis

The development of efficient, green synthetic methods for quinoxaline derivatives, such as those involving zwitterionic imidazolium salts, emphasizes the importance of sustainable practices in chemical synthesis. These approaches not only facilitate the production of quinoxaline derivatives but also align with environmental considerations (Sajjadifar et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, it could interact with biological targets in the body to produce a therapeutic effect .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being developed as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-15-8-10-17(11-9-15)29(26,27)25-14-24(13-16-5-4-12-28-16)20-21(25)23-19-7-3-2-6-18(19)22-20/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRARHIHTCLJIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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